2'-Hydroxy-5'-chlorochalcone
Overview
Description
2’-Hydroxy-5’-chlorochalcone is a derivative of chalcone, a class of compounds known for their diverse biological activities. Chalcones are secondary plant metabolites that exhibit various biological properties, including anticancer, anti-inflammatory, and antibacterial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Hydroxy-5’-chlorochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 5-chloro-2-hydroxyacetophenone with benzaldehyde in the presence of a base such as potassium hydroxide in ethanol . The reaction mixture is stirred at room temperature, and the product is obtained after purification.
Industrial Production Methods: Industrial production of 2’-Hydroxy-5’-chlorochalcone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2’-Hydroxy-5’-chlorochalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chalcone epoxides.
Reduction: Reduction reactions can convert it into dihydrochalcones.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products:
Oxidation: Chalcone epoxides.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Industry: Used in the development of new materials with unique optical properties.
Mechanism of Action
The biological activity of 2’-Hydroxy-5’-chlorochalcone is attributed to its ability to interact with various molecular targets. It inhibits enzymes such as α-glucosidase and cyclooxygenase, leading to its anti-inflammatory and anticancer effects . The compound also disrupts microbial cell membranes, contributing to its antimicrobial properties .
Comparison with Similar Compounds
- 4-Chloro-2’-hydroxychalcone
- 5-Chloro-2’-hydroxychalcone
- 2’-Hydroxy-4’-chlorochalcone
Comparison: 2’-Hydroxy-5’-chlorochalcone is unique due to the specific position of the chlorine atom, which significantly influences its biological activity and chemical reactivity. Compared to other chlorinated chalcones, it demonstrates greater efficacy in inhibiting microbial growth and exhibits distinct optical properties .
Properties
IUPAC Name |
(E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-12-7-9-15(18)13(10-12)14(17)8-6-11-4-2-1-3-5-11/h1-10,18H/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKYSLWFMZCXBQ-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218-24-2 | |
Record name | 2-Propen-1-one, 1-(5-chloro-2-hydroxyphenyl)-3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001218242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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